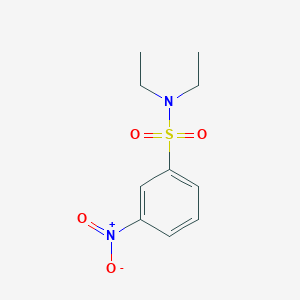

N,N-Diethyl-3-nitrobenzenesulfonamide

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry

The benzenesulfonamide scaffold is a cornerstone in the development of a wide array of biologically active molecules. This structural motif is found in numerous pharmaceutical agents, including antibacterial drugs, diuretics, and anticancer therapies. nih.govnih.gov The sulfonamide group's ability to act as a zinc-binding group is a key feature in its mechanism of action against various enzymes, most notably carbonic anhydrases. nih.govnih.gov

The chemistry of benzenesulfonamides is rich and versatile, allowing for extensive derivatization. The aromatic ring can be substituted with various functional groups to modulate the compound's electronic and steric properties, which in turn influences its biological activity and physical characteristics. N,N-Diethyl-3-nitrobenzenesulfonamide serves as a valuable intermediate in this context, providing a platform for further chemical modifications.

Significance of Nitro and Diethylamino Substituents in Organic Synthesis and Medicinal Chemistry

The properties and reactivity of this compound are significantly influenced by its two key substituents: the nitro group and the diethylamino group.

The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly impacts the reactivity of the benzene (B151609) ring. This deactivation of the ring towards electrophilic substitution is a fundamental concept in organic synthesis. Conversely, the strong electron-withdrawing nature of the nitro group can be harnessed for various synthetic transformations. A crucial reaction is its reduction to an amino group (-NH₂), which opens up a plethora of possibilities for further functionalization, such as the formation of amides or the construction of heterocyclic rings. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds.

The N,N-diethylamino group , attached to the sulfonamide moiety, also plays a critical role. The two ethyl groups provide steric bulk, which can influence the compound's binding affinity and selectivity for biological targets. This steric hindrance can also affect the rotational freedom around the sulfur-nitrogen bond. In medicinal chemistry, the incorporation of diethylamino groups is a common strategy to enhance a molecule's pharmacokinetic properties, such as its solubility and ability to cross cell membranes. This is exemplified by well-known drugs like the local anesthetic lidocaine (B1675312) and the insect repellent DEET, where the diethylamino moiety is a key contributor to their biological function. The diethylamino group in this compound, therefore, has the potential to modulate its biological activity and suitability as a drug candidate or a research probe.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKOBQIINJDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282990 | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-26-8 | |

| Record name | 6335-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 3 Nitrobenzenesulfonamide and Analogues

Direct Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide

The most straightforward approach to synthesizing this compound involves the direct reaction of its constituent precursors, a sulfonyl chloride and an amine.

General Principles in Benzenesulfonamide (B165840) Synthesis

The formation of this compound is a specific instance of a broader class of reactions used to create the sulfonamide functional group, a motif of significant importance in various fields of chemistry.

Amidation of Sulfonyl Chlorides with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and fundamental method for synthesizing sulfonamides. cbijournal.com This process, known as sulfonylation or amidation of a sulfonyl chloride, is robust and widely applicable. The reaction's efficacy depends on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. cbijournal.com Primary amines are generally highly reactive, while secondary amines also react effectively. cbijournal.com The reaction is almost invariably carried out in the presence of a base, which can be an inorganic base like sodium carbonate or a tertiary amine like pyridine (B92270) or triethylamine, to scavenge the generated HCl. cbijournal.comresearchgate.net

Multistep Strategies for Substituted Benzenesulfonamides

The synthesis of specifically substituted benzenesulfonamides often requires a multistep approach where the order of reactions is critical. libretexts.org The directing effects of substituents on the benzene (B151609) ring must be carefully considered to achieve the desired isomer. youtube.com

For this compound, the starting material is 3-nitrobenzenesulfonyl chloride. The synthesis of this precursor illustrates the principles of multistep synthesis. The process begins with nitrobenzene (B124822). The nitro group (-NO2) is a meta-director and a deactivating group in electrophilic aromatic substitution. libretexts.orgassets-servd.host This means that subsequent electrophilic attack will be directed to the position meta to the nitro group. The sulfochlorination of nitrobenzene with chlorosulfonic acid introduces the sulfonyl chloride (-SO2Cl) group at the 3-position, yielding the desired 3-nitrobenzenesulfonyl chloride in high yield. prepchem.comgoogle.com This regioselectivity is a direct consequence of the electronic properties of the nitro group. libretexts.org An alternative strategy might involve sulfonating benzene first, but the sulfonyl group is also a meta-director, which would complicate the subsequent introduction of a nitro group at the desired position. Therefore, nitration followed by sulfochlorination is the logical sequence. youtube.com

Role of Nitrobenzenesulfonamides as Activating and Protecting Groups

Beyond their synthesis, nitrobenzenesulfonamides are valuable intermediates in organic synthesis, primarily serving as protecting and activating groups for amines. The electron-withdrawing nature of the nitro group confers unique reactivity upon the sulfonamide moiety. nih.gov

Compared to other sulfonyl protecting groups like p-toluenesulfonyl (tosyl), nitrobenzenesulfonyl (nosyl) groups are noted for their ease of cleavage under mild conditions. nih.gov The electron-deficient nature of the nitro-substituted aryl ring makes the sulfonamide susceptible to nucleophilic aromatic substitution, which is the basis for its removal. nih.govchem-station.com This property makes nosyl amides particularly useful in complex, multistep syntheses where robust protection and gentle deprotection are required. nih.govresearchgate.net The acidity of the N-H bond in a nosyl-protected primary amine is also increased, making it suitable for N-alkylation reactions. nih.gov

Fukuyama Alkylation Strategies

A prominent application of nitrobenzenesulfonamides is in the Fukuyama amine synthesis, a powerful method for preparing secondary amines. chem-station.com This strategy often involves a Mitsunobu reaction. In this sequence, a primary amine is first protected as a 2-nitrobenzenesulfonamide (B48108) (nosyl amide). nih.govthieme-connect.com

The resulting nosyl amide is sufficiently acidic to be N-alkylated under Mitsunobu conditions, reacting with an alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD) and a phosphine. thieme-connect.comnih.gov This step forms the N,N-disubstituted sulfonamide. The key advantage of the Fukuyama method lies in the subsequent deprotection step. The nosyl group can be selectively removed under mild, neutral conditions, typically using a thiol nucleophile (like thiophenol) and a base (like potassium carbonate). researchgate.netchem-station.com The thiolate attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond and liberation of the free secondary amine. chem-station.com This mild deprotection is a significant advantage over the harsh conditions often required to cleave other protecting groups, such as tosylates. chem-station.com

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula / CAS Number |

|---|---|---|

| This compound | This compound | C10H14N2O4S / 6335-26-8 |

| 3-Nitrobenzenesulfonyl chloride | 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S / 121-51-7 |

| Diethylamine | N-Ethylethanamine | C4H11N / 109-89-7 |

| Triethylamine | N,N-Diethylethanamine | C6H15N / 121-44-8 |

| Dichloromethane | Dichloromethane | CH2Cl2 / 75-09-2 |

| N,N-Dimethylformamide | N,N-Dimethylformamide | C3H7NO / 68-12-2 |

| p-Toluenesulfonyl chloride | 4-Methylbenzene-1-sulfonyl chloride | C7H7ClO2S / 98-59-9 |

| Nitrobenzene | Nitrobenzene | C6H5NO2 / 98-95-3 |

| Chlorosulfonic acid | Chlorosulfuric acid | HSO3Cl / 7790-94-5 |

| Thiophenol | Benzenethiol | C6H6S / 108-98-5 |

| Diethyl azodicarboxylate (DEAD) | Diethyl diazene-1,2-dicarboxylate | C6H10N2O4 / 1972-28-7 |

| Di-tert-butyl azodicarboxylate (DTBAD) | Di-tert-butyl diazene-1,2-dicarboxylate | C10H18N2O4 / 870-50-8 |

| Pyridine | Pyridine | C5H5N / 110-86-1 |

| Diisopropylethylamine | N-Ethyl-N-(propan-2-yl)propan-2-amine | C8H19N / 7087-68-5 |

| Potassium carbonate | Potassium carbonate | K2CO3 / 584-08-7 |

Solid-Phase Synthesis Applications

The unique bifunctional nature of this compound, featuring a stable sulfonamide moiety and a reactive nitro group, lends itself to applications in solid-phase synthesis. While direct literature on this specific compound's use as a solid-phase support is nascent, parallels can be drawn from related structures, such as p-nitroanilides, which have been employed in the synthesis of peptide conjugates. nih.gov

The robust nature of the N,N-diethylsulfonamide group provides a stable anchor to a resin support, capable of withstanding the iterative chemical steps common in solid-phase peptide synthesis (SPPS). researchgate.netcore.ac.uk The synthesis protocol would typically involve anchoring the corresponding aminophenol or similar functionalized precursor to a resin, followed by conversion to the this compound structure.

The key advantage lies in the nitro group, which serves as a latent functionality. It can be selectively reduced on the solid support to an amine at a desired stage of the synthesis. This newly formed amino group can then be used for further elaboration, such as peptide chain extension or the attachment of other molecules. This strategy circumvents challenges associated with coupling to the electron-poor aromatic system of a nitroanilide in solution-phase. nih.gov

Table 1: Potential Steps in Solid-Phase Synthesis Utilizing a Nitrobenzenesulfonamide Linker

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Functionalization | Attaching a precursor molecule (e.g., 3-aminophenol) to a solid support like Wang or Rink Amide resin. | To create a stable anchor for synthesis. |

| 2. Sulfonamide Formation | Reaction with 3-nitrobenzenesulfonyl chloride to form the resin-bound sulfonamide. | To install the stable linker and the reactive nitro handle. |

| 3. Chain Elongation | Standard solid-phase synthesis cycles (e.g., Fmoc/tBu for peptides) to build a desired molecular chain. ejbiotechnology.info | To construct the primary structure of the target molecule. |

| 4. Selective Nitro Reduction | On-resin reduction of the nitro group to an amine using a mild reducing agent. | To unmask a reactive site for further derivatization. |

| 5. Further Derivatization | Coupling of additional building blocks to the newly formed amine. | To introduce branching or conjugate other molecules. |

Selective Deprotection Methodologies

In the context of this compound chemistry, "selective deprotection" primarily refers to the chemical transformation of the nitro group, as the N,N-diethylsulfonamide group is exceptionally stable and generally not considered a protecting group in the classical sense. Its cleavage requires harsh conditions and is rarely attempted when it is part of the target scaffold.

The primary selective transformation is the reduction of the nitro group to an amine (as detailed in section 2.4.1), which can be achieved with high selectivity in the presence of the sulfonamide. This conversion transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the molecule's reactivity. masterorganicchemistry.com

Conversely, if one needed to perform reactions that are incompatible with the nitro group, its reduction to the amine followed by protection of the amine (e.g., as an acetyl amide) would be a viable strategy. The acetyl group can be readily removed later under conditions that would not affect the N,N-diethylsulfonamide moiety.

Cleavage of the sulfonamide C-S bond or N-S bond of an N,N-dialkylbenzenesulfonamide is chemically challenging and not a standard deprotection strategy. Such reactions are not typically performed selectively in the presence of other functional groups.

Advanced Derivatization Strategies Utilizing this compound

Nitro Group Reductions to Amino Functionalities

The reduction of the aromatic nitro group in this compound to its corresponding amino functionality, 3-amino-N,N-diethylbenzenesulfonamide, is a cornerstone of its derivatization chemistry. This transformation opens up a vast array of subsequent reactions, including diazotization and cyclization. A wide variety of reagents can accomplish this reduction, with the choice often depending on functional group tolerance, reaction conditions (pH), and scale. masterorganicchemistry.comwikipedia.org

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org It is generally high-yielding and avoids the use of stoichiometric metal reductants.

Metal/Acid Systems: The Béchamp reduction (iron metal in acidic media) and other combinations like Tin (Sn) or Zinc (Zn) in hydrochloric acid (HCl) are classic, cost-effective methods for reducing nitroarenes. masterorganicchemistry.commdpi.com

Sulfite/Hydrosulfite Salts: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can serve as reducing agents, often offering good chemoselectivity for the nitro group. wikipedia.org

The resulting 3-amino-N,N-diethylbenzenesulfonamide is a key intermediate for synthesizing more complex molecules, including heterocyclic structures. researchgate.net

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| H₂, Pd/C | H₂ (1 atm), Methanol or Ethanol, room temp. | Clean, high yield; can sometimes reduce other functional groups. | masterorganicchemistry.comwikipedia.org |

| Fe, HCl/Acetic Acid | Refluxing acid | Cost-effective, widely used in industry. | masterorganicchemistry.commdpi.com |

| SnCl₂·2H₂O | Ethanol, HCl | A common laboratory-scale method. | wikipedia.org |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity in the presence of other reducible groups. | wikipedia.org |

Reductive Cyclization Reactions with Nitriles (e.g., formation of 2H-1,2,4-Benzothiadiazine 1,1-dioxides)

The synthesis of 2H-1,2,4-Benzothiadiazine 1,1-dioxides, a scaffold found in bioactive molecules like the antihypertensive drug diazoxide, can be achieved starting from nitrobenzenesulfonamide precursors. researchgate.net The strategy involves an initial reduction of the nitro group followed by a cyclization step.

Starting with this compound, the key steps are:

Reduction: The nitro group is reduced to an amine, yielding 3-amino-N,N-diethylbenzenesulfonamide, using methods described in section 2.4.1, such as catalytic hydrogenation. researchgate.net

Cyclization: The resulting 2-aminobenzenesulfonamide (B1663422) derivative is then reacted with a nitrile (R-CN) or a related one-carbon equivalent under conditions that promote intramolecular cyclization. This reaction constructs the heterocyclic ring.

While the literature often shows this cyclization with primary or secondary sulfonamides, the principle can be extended. The formation of the 1,2,4-benzothiadiazine ring involves the ortho-amino group and the sulfonamide nitrogen. For a tertiary sulfonamide like 3-amino-N,N-diethylbenzenesulfonamide, the reaction pathway would differ from traditional routes that involve condensation on the sulfonamide N-H. However, related palladium-catalyzed reductive cyclization methodologies, where carbon monoxide serves as the reducing agent for the nitro group and facilitates the ring closure, demonstrate the versatility of using nitro groups as precursors for heterocycle synthesis. nih.gov

N-Alkylation Approaches

Direct N-alkylation is not a feasible derivatization strategy for this compound itself. The sulfonamide nitrogen atom is tertiary, meaning it is already bonded to the sulfonyl group and two ethyl groups, and therefore lacks the proton necessary for a deprotonation-alkylation sequence.

However, N-alkylation is a critical step in the synthesis of this compound and its analogues. The common synthetic route starts with the primary sulfonamide, 3-nitrobenzenesulfonamide (B92210). This precursor can be sequentially or directly N-alkylated using appropriate alkylating agents (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.

Modern methods for N-alkylation of primary or secondary sulfonamides often utilize metal catalysis, such as manganese or ruthenium complexes, which enable the use of alcohols as alkylating agents through a "borrowing hydrogen" mechanism. acs.orgnih.gov This approach is considered a green chemistry alternative to traditional methods using alkyl halides.

Table 3: General Scheme for Synthesis via N-Alkylation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 3-Nitrobenzenesulfonamide | Ethyl Iodide (2 eq.) | K₂CO₃, DMF | This compound |

| 3-Nitrobenzenesulfonamide | Benzyl Alcohol (excess) | Mn(I) PNP pincer catalyst, K₂CO₃ | N-Benzyl-3-nitrobenzenesulfonamide acs.org |

Oxidative Coupling Reactions for Sulfonyl Carboxamides

The term "sulfonyl carboxamide" can refer to N-acylsulfonamides. However, given the structure of this compound, a more relevant interpretation of this section relates to advanced methods for the synthesis of the sulfonamide moiety itself via oxidative coupling. These modern techniques bypass the traditional route of reacting an amine with a sulfonyl chloride, instead forming the S-N bond directly from more fundamental precursors like thiols and amines or nitro compounds. nih.govsemanticscholar.org

Recent advances include:

Electrochemical Oxidative Coupling: This method enables the direct coupling of thiols and amines using electricity as the sole reagent. The transformation is rapid and avoids the need for chemical oxidants or catalysts, with hydrogen gas as the only byproduct. semanticscholar.org A variety of thiols and amines can be coupled using this environmentally benign protocol.

Photodriven Oxygen Atom Transfer: Researchers have developed a catalyst-free method for the direct synthesis of sulfonamides from nitroarenes and thiols. chemistryviews.org Under photoexcitation (e.g., with blue LED light), the nitroarene is excited to a state where it can oxidize the thiol, leading to a series of intermediates that ultimately form the sulfonamide. This reaction directly uses the oxygen atoms from the nitro group to form the sulfonyl group.

Reductive Coupling of Nitroarenes and Sulfinates: In this approach, a nitroarene is coupled with an aryl sulfinate salt under reducing conditions (e.g., sodium bisulfite) and often with a catalyst like FeCl₂. The reaction proceeds through a nitrosoarene intermediate to generate the sulfonamide. nih.gov

These strategies represent the forefront of sulfonamide synthesis, offering more direct and often greener pathways to compounds like this compound compared to classical multi-step procedures.

Reaction Mechanisms and Reactivity Profiles

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is one of the most potent deactivating groups in aromatic chemistry, exerting a strong electron-withdrawing effect on the benzene (B151609) ring through both inductive and resonance mechanisms. nih.govresearchgate.net This significantly reduces the electron density of the aromatic system. nih.govquora.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, the entire benzene ring.

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating partial positive charges at these carbons.

Consequently, the electron-deficient nature of the aromatic ring in N,N-Diethyl-3-nitrobenzenesulfonamide deactivates it towards electrophilic aromatic substitution. quora.com Conversely, this reduced electron density makes the ring susceptible to attack by nucleophiles, a critical factor in its reactivity profile. quora.comchemistrysteps.com

| Effect | Description | Impact on Reactivity |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases overall ring electron density. |

| Resonance (-M) | Delocalization of π-electrons from the ring onto the nitro group. | Significantly decreases electron density at ortho and para positions, making the ring electrophilic. |

Mechanisms of Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into various other functionalities, most commonly through reduction.

Reductive Pathways: Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis and proceeds through a stepwise mechanism involving a total of six electrons. nih.govacs.org This process involves the sequential formation of nitroso and hydroxylamine intermediates. nih.govacs.org

The generally accepted pathway is as follows:

Nitro to Nitroso: The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-N=O). nih.govacs.org

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further in a second two-electron step to yield a hydroxylamine derivative (Ar-NHOH). nih.govacs.org This step is often much faster than the initial reduction, making the nitroso intermediate difficult to isolate. nih.gov

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine yields the corresponding primary amine (Ar-NH₂). google.com

This transformation can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂ with Pd/C) or metals in acidic media (e.g., Sn or Fe in HCl). acs.org

| Reaction Stage | Intermediate Compound | General Structure |

| Starting Material | 3-Nitrobenzenesulfonamide (B92210) derivative | Ar-NO₂ |

| First Intermediate | 3-Nitrosobenzenesulfonamide derivative | Ar-N=O |

| Second Intermediate | 3-(Hydroxyamino)benzenesulfonamide derivative | Ar-NHOH |

| Final Product | 3-Aminobenzenesulfonamide derivative | Ar-NH₂ |

Reactivity of the Sulfonamide Moiety

Hydrolytic Stability and Degradation Under Extreme Conditions

Sulfonamides are generally characterized by high hydrolytic stability compared to their carboxamide counterparts. The sulfur-nitrogen (S-N) bond is resistant to cleavage under neutral or moderately acidic or basic conditions at ambient temperatures. This stability is attributed to the electronic nature of the sulfonyl group.

However, the S-N bond can be cleaved under more extreme or forcing conditions. Vigorous acid or base hydrolysis, often requiring elevated temperatures, can break the sulfonamide linkage to yield the corresponding sulfonic acid and amine. youtube.comyoutube.com For this compound, such degradation would produce 3-nitrobenzenesulfonic acid and diethylamine.

Stabilization by N,N-Dialkyl Groups

The presence of two ethyl groups on the nitrogen atom (a tertiary sulfonamide) significantly enhances the stability of the sulfonamide moiety. This stabilization arises from two main factors:

Steric Hindrance: The ethyl groups sterically shield the sulfonyl sulfur and the amide nitrogen from attack by nucleophiles or interaction with solvents, thereby kinetically hindering hydrolysis.

Electronic Effects: Alkyl groups are weakly electron-donating. These inductive effects can slightly increase the electron density on the nitrogen atom, which can influence the polarity and reactivity of the S-N bond.

Compared to primary (–SO₂NH₂) or secondary (–SO₂NHR) sulfonamides, N,N-dialkylated sulfonamides like the one in the title compound are considerably more resistant to cleavage.

Nucleophilic Aromatic Substitution (SNAr) Reactions

As noted in section 3.1, the strong electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination: A leaving group, typically a halide, is expelled from the ring, restoring aromaticity.

For an SNAr reaction to occur efficiently, two conditions are generally required:

The presence of strong electron-withdrawing groups on the ring. wikipedia.org

The presence of a good leaving group.

The nitro group is a powerful activator, especially when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is meta to the sulfonamide group. While the nitro group still activates the entire ring, its stabilizing effect on a potential intermediate is less pronounced than if it were in an ortho or para position. If a suitable leaving group (like a halogen) were present at the ortho or para positions relative to the nitro group, the molecule would be highly susceptible to SNAr reactions. researchgate.net

Proposed Mechanisms for Intermolecular Cyclization Reactions

The structure of this compound offers pathways for intermolecular reactions, particularly those leading to the formation of heterocyclic systems. A key strategy involves the chemical modification of the nitro group.

The reduction of an aromatic nitro group to an amine is a common and efficient transformation, which can be achieved using various reagents like catalytic hydrogenation (e.g., H₂, Pd/C) or metal reductants (e.g., SnCl₂, Fe). This creates a new reactive site, an amino group, on the aromatic ring. The resulting compound, 3-amino-N,N-diethylbenzenesulfonamide, contains both a nucleophilic amine and an electrophilic sulfonyl center, setting the stage for intermolecular reactions.

For instance, in the presence of a suitable bifunctional coupling partner, this amino-sulfonamide could undergo condensation reactions to form larger cyclic structures.

A more direct, though less common, pathway could involve the nitro group itself acting as a reactive partner. In certain contexts, particularly in solid-phase synthesis, the 2-nitrobenzenesulfonamide (B48108) (nosyl) group is used as a protecting group that can later participate in cyclization. sci-hub.se Following the reduction of the nitro group, an intramolecular cyclization often occurs. sci-hub.se While this compound has the nitro group in the meta position, which is less favorable for direct intramolecular cyclization with the sulfonamide group, intermolecular versions of such reactions can be envisioned. For example, two molecules of the reduced product could potentially react with a linking agent to form a macrocycle.

| Reaction Type | Key Transformation | Potential Outcome |

| Nitro Group Reduction | -NO₂ → -NH₂ | Formation of 3-amino-N,N-diethylbenzenesulfonamide, a versatile intermediate. |

| Intermolecular Condensation | Reaction of the generated amino group with an external electrophile | Synthesis of larger, potentially macrocyclic, structures. |

| Reductive N-Heteroannulation | Palladium-catalyzed reactions involving the nitro group and another functional group | Can be used to construct a variety of N-heterocycles. researchgate.net |

Acid-Base Properties and Their Influence on Reactivity

The acid-base characteristics of this compound are critical to understanding its reactivity.

Acidity: Unlike primary or secondary sulfonamides which possess an acidic proton on the nitrogen atom, this compound is a tertiary sulfonamide. It lacks a hydrogen atom directly attached to the nitrogen of the sulfonamide group. doubtnut.com Therefore, it does not behave as a Brønsted-Lowry acid in the typical sense and is insoluble in aqueous alkali. doubtnut.com

Basicity: The compound possesses several sites that can act as Lewis bases—namely, the lone pairs of electrons on the two oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide.

Oxygen Atoms: The sulfonyl oxygens are the most likely sites of protonation or coordination to Lewis acids. However, the strong electron-withdrawing effect of the adjacent sulfonyl group and the nitro-substituted ring diminishes their basicity significantly.

Nitrogen Atom: The lone pair on the sulfonamide nitrogen is also available. However, its delocalization into the powerful S=O bonds of the sulfonyl group makes it very weakly basic.

Influence on Reactivity:

The lack of an acidic N-H proton means that this compound cannot be readily deprotonated to form an anionic nucleophile for reactions like the Fukuyama-Mitsunobu alkylation, a strategy often employed with primary or secondary nitrobenzenesulfonamides. orgsyn.org

The weak basicity of the molecule means that harsh acidic conditions are required for it to participate in acid-catalyzed reactions. Hydrolysis of related N-nitrobenzenesulfonamides in strong aqueous sulfuric acid has been shown to proceed via A1 mechanisms, where the molecule is protonated before the rate-determining step. rsc.org

The electron-deficient nature of the aromatic ring, due to the two powerful electron-withdrawing groups, deactivates it towards electrophilic aromatic substitution (e.g., Friedel-Crafts reactions). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at another position on the ring.

| Functional Group | Acid/Base Character | Implication for Reactivity |

| Sulfonamide Nitrogen (N) | No acidic proton; very weak Lewis base | Cannot be deprotonated easily; requires strong acids for protonation. |

| Sulfonyl Oxygens (O) | Weak Lewis bases | Potential sites for coordination to strong Lewis acids. |

| Aromatic Ring | Electron-deficient (π-system) | Deactivated towards electrophilic substitution; activated towards nucleophilic substitution. |

Advanced Spectroscopic Characterization and Analytical Techniques

Chromatographic Separation Methods

Chromatographic techniques are essential for separating N,N-Diethyl-3-nitrobenzenesulfonamide from impurities, starting materials, and by-products, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of this compound. Given its molecular structure, which features a non-polar aromatic ring and ethyl groups along with polar nitro and sulfonamide functionalities, reversed-phase HPLC (RP-HPLC) is the most effective approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The compound is eluted using a polar mobile phase. The presence of the nitrobenzene (B124822) chromophore allows for sensitive detection using a UV-Vis detector, typically at a wavelength between 254 nm and 280 nm, where the aromatic system exhibits strong absorbance. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all observed peaks. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

Table 1: Representative RP-HPLC Method for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 30% to 90% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis at 254 nm |

| Expected RT | ~8-10 minutes (dependent on exact gradient) |

Optimizing the mobile phase is critical for achieving high resolution and sensitivity. For this compound, a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is generally preferred over an isocratic (constant composition) method. A gradient allows for the effective elution of both more polar impurities at the beginning of the run and less polar impurities at the end, while ensuring the main compound peak is sharp and well-defined.

To improve peak shape and prevent tailing, which can occur with the amine functionality of the sulfonamide, small amounts of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) are often added to the mobile phase. This ensures the sulfonamide nitrogen is protonated, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks, thereby enhancing both resolution and the accuracy of quantification.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The expected spectrum for this compound would show distinct signals for the aromatic protons and the protons of the two ethyl groups. The aromatic region would be the most complex, with four protons on the substituted benzene (B151609) ring. The strong electron-withdrawing effects of the nitro (NO₂) and sulfonyl (SO₂) groups deshield these protons, shifting them downfield. The ethyl groups exhibit a characteristic quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.65 | s (singlet) | 1H | H-2 (Aromatic) |

| ~8.45 | d (doublet) | 1H | H-4 (Aromatic) |

| ~8.15 | d (doublet) | 1H | H-6 (Aromatic) |

| ~7.80 | t (triplet) | 1H | H-5 (Aromatic) |

| ~3.30 | q (quartet) | 4H | N-CH₂ |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, a total of eight distinct signals are expected (four for the aromatic ring and two for the ethyl groups, assuming the two ethyl groups are equivalent). The carbons attached directly to the electron-withdrawing nitro and sulfonyl groups (C-3 and C-1, respectively) are significantly deshielded and appear furthest downfield in the aromatic region. chemguide.co.ukoregonstate.edu The carbons of the ethyl groups appear in the upfield (aliphatic) region of the spectrum.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148.5 | C-3 (C-NO₂) |

| ~142.0 | C-1 (C-SO₂) |

| ~133.0 | C-5 |

| ~130.0 | C-6 |

| ~127.5 | C-4 |

| ~122.0 | C-2 |

| ~42.5 | N-CH₂ |

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, key COSY correlations would be observed between the N-CH₂ protons (~3.30 ppm) and the CH₃ protons (~1.20 ppm), confirming the ethyl group structure. It would also reveal the coupling network among the aromatic protons (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It would show a cross-peak connecting the N-CH₂ proton signal to the N-CH₂ carbon signal and the CH₃ proton signal to the CH₃ carbon signal. Each aromatic C-H would also show a distinct correlation, for instance, linking the proton at ~7.80 ppm to the carbon at ~133.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. columbia.eduyoutube.com It connects different parts of the molecule. Key HMBC correlations would be expected from:

The N-CH₂ protons (~3.30 ppm) to the aromatic carbon C-1 (~142.0 ppm), confirming the attachment of the diethylamino group to the sulfonyl group.

The aromatic proton H-2 (~8.65 ppm) to carbons C-4 and C-6 , confirming its position between the two electron-withdrawing groups.

The aromatic proton H-4 (~8.45 ppm) to carbon C-2 and the nitro-bearing carbon C-3 , confirming the substitution pattern on the ring.

These combined 2D NMR techniques provide definitive proof of the constitution and substitution pattern of this compound.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

| Formic Acid |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key absorptions can be predicted based on its constituent parts: the 3-nitrophenyl group, the sulfonamide linker, and the N-ethyl substituents.

While a specific experimental spectrum for this compound is not widely published, a detailed analysis can be constructed from the well-documented spectra of its parent compound, 3-nitrobenzenesulfonamide (B92210), and knowledge of the N,N-diethyl group's contributions. nih.gov

Key vibrational modes for the 3-nitrobenzenesulfonamide core include strong absorptions corresponding to the nitro (NO₂) and sulfonamide (SO₂NH₂) groups. The NO₂ group is characterized by two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1560-1510 cm⁻¹ region and a symmetric stretch (νs) around 1360-1320 cm⁻¹. The sulfonamide group exhibits its own characteristic asymmetric and symmetric SO₂ stretching bands, generally observed near 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. nih.gov

The addition of the two ethyl groups to the sulfonamide nitrogen atom (forming -SO₂N(CH₂CH₃)₂) introduces C-H stretching and bending vibrations. The aliphatic C-H stretching from the methyl and methylene units is expected in the 3000-2850 cm⁻¹ range.

A summary of the expected and observed FTIR absorption bands based on the analysis of 3-nitrobenzenesulfonamide is presented below. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in 3-Nitrobenzenesulfonamide nih.gov |

| Asymmetric Stretching | Nitro (NO₂) | 1560 - 1510 | 1538 |

| Symmetric Stretching | Nitro (NO₂) | 1360 - 1320 | 1354 |

| Asymmetric Stretching | Sulfonyl (SO₂) | 1350 - 1300 | 1317 |

| Symmetric Stretching | Sulfonyl (SO₂) | 1170 - 1150 | 1167 |

| S-N Stretching | Sulfonamide (S-N) | ~900 | 903 |

| C-H Stretching | Aromatic | 3100 - 3000 | 3105 |

| C-H Stretching | Aliphatic (Ethyl) | 3000 - 2850 | Not Applicable |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | 1607, 1478 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization. For this compound (Molecular Weight: 258.3 g/mol ), electron impact (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and a series of fragment ions. calpaclab.com

The fragmentation of sulfonamides is well-studied and often involves the cleavage of the S-N bond and the C-S bond. researchgate.net For this compound, key fragmentation pathways would likely include:

Loss of an ethyl radical (•C₂H₅): Leading to a fragment at m/z 229.

Loss of the diethylamino group (•N(C₂H₅)₂): Resulting in the 3-nitrobenzenesulfonyl cation at m/z 186.

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonamides, which can occur from various intermediates. researchgate.net

Formation of the 3-nitrophenyl cation: A fragment at m/z 122, resulting from cleavage of the C-S bond.

A plausible fragmentation pattern is detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral/Radical |

| 258 | [M]⁺ (Molecular Ion) | - |

| 229 | [M - C₂H₅]⁺ | •C₂H₅ |

| 186 | [M - N(C₂H₅)₂]⁺ | •N(C₂H₅)₂ |

| 122 | [C₆H₄NO₂]⁺ | •SO₂N(C₂H₅)₂ |

| 72 | [N(C₂H₅)₂]⁺ | •SO₂(C₆H₄NO₂) |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption) determines the characteristics of the spectrum. In this compound, the nitrobenzene moiety is the primary chromophore.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. They typically result in strong absorption bands.

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro or sulfonyl groups) to a π* antibonding orbital. These bands are generally weaker in intensity.

Based on data from analogous compounds like N,N-diethyl-4-nitroaniline, the primary absorption maximum (λmax) for this compound in a non-polar solvent is expected in the UV region, likely between 250-350 nm, corresponding to the π → π* transition of the nitroaromatic system. researchgate.net The weaker n → π* transition would appear at a longer wavelength with lower intensity.

Other Advanced Spectroscopic Approaches (e.g., Electron Paramagnetic Resonance for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR spectroscopy would be an invaluable tool for studying its radical intermediates.

Nitroaromatic compounds are known to undergo one-electron reduction to form a nitro radical anion ([ArNO₂]•⁻). nih.gov This paramagnetic species could be generated electrochemically or through chemical reduction. EPR spectroscopy could be used to detect and characterize this radical anion, providing information about the distribution of the unpaired electron's spin density across the molecule. The resulting EPR spectrum would show hyperfine coupling to the nitrogen nucleus of the nitro group and to the protons on the aromatic ring, yielding insight into the electronic structure of this transient species. nih.gov

Integration of Multi-Spectroscopic Data for Comprehensive Characterization

The true analytical power for characterizing this compound is realized through the integration of data from multiple spectroscopic techniques. A comprehensive analysis combines the findings from each method to build a cohesive and unambiguous structural profile.

FTIR confirms the presence of the key functional groups: the nitro group (NO₂), the sulfonyl group (SO₂), the aromatic ring, and the aliphatic ethyl chains.

Mass Spectrometry provides the definitive molecular weight (258.3 u), confirming the molecular formula (C₁₀H₁₄N₂O₄S). Furthermore, its fragmentation pattern corroborates the connectivity of the molecule, showing losses consistent with the diethylamino, sulfonyl, and nitrophenyl moieties.

UV-Vis Spectroscopy elucidates the electronic nature of the molecule, confirming the presence of the nitroaromatic chromophore and providing information about its electronic transitions.

Together, these techniques leave no ambiguity as to the identity and structure of the compound. The vibrational data from FTIR, the mass and fragmentation data from MS, and the electronic transition data from UV-Vis converge to provide a complete and scientifically rigorous characterization of this compound.

Despite a comprehensive search for scholarly articles and scientific data, specific computational chemistry and molecular modeling studies focusing exclusively on This compound are not available in the public domain. Research literature detailing Density Functional Theory (DFT) calculations, in-depth conformational analyses, specific molecular docking simulations, or Quantitative Structure-Activity Relationship (QSAR) models for this particular compound could not be located.

While general information regarding the synthesis and potential biological activities of benzenesulfonamide (B165840) derivatives is accessible, the detailed computational research findings required to populate the requested article structure for this compound have not been published. Academic research in this specific area appears to be limited or has not been made publicly available.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this compound at this time. Information on related compounds or generalized discussions would fall outside the strict scope of the user's request.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Elucidation of Molecular Descriptors Influencing Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of N,N-Diethyl-3-nitrobenzenesulfonamide, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate these descriptors with biological activity. Key descriptors for sulfonamides often include electronic, steric, and hydrophobic parameters.

Electronic Descriptors: The presence of the nitro group (-NO2) significantly influences the electronic properties of the benzene (B151609) ring, making it electron-deficient. The sulfonamide group (-SO2NH2) also acts as an electron-withdrawing group. These features are critical for interactions with biological targets, such as enzyme active sites. nih.govresearchgate.net

Steric Descriptors: Molecular weight, volume, and surface area are important for understanding how the molecule fits into a binding site. The orientation of the diethylamino and nitro groups can create specific steric hindrances or favorable interactions.

A hypothetical QSAR analysis for a series of related nitrobenzenesulfonamide derivatives might yield a relationship where biological activity is a function of these descriptors.

Table 1: Key Molecular Descriptors for this compound and Their Potential Influence on Biological Activity

| Descriptor | Value (Predicted) | Potential Influence on Biological Activity |

|---|---|---|

| Molecular Weight (MW) | 258.3 g/mol | Affects diffusion and fitting into binding pockets. |

| logP (Octanol-Water Partition Coefficient) | 2.5 | Influences membrane permeability and hydrophobic interactions. |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | Correlates with transport properties and receptor interactions. unime.it |

| Number of Hydrogen Bond Acceptors | 4 | The oxygen atoms of the sulfonyl and nitro groups can act as hydrogen bond acceptors. nih.gov |

| Number of Hydrogen Bond Donors | 0 | The absence of a classic hydrogen bond donor on the sulfonamide nitrogen may influence binding modes compared to primary or secondary sulfonamides. |

| Number of Rotatable Bonds | 4 | Affects conformational flexibility and entropy upon binding. |

Predictive Modeling for Compound Design

Predictive modeling uses the data from QSAR and other computational studies to design new compounds with potentially improved activity or properties. nih.gov By understanding the key descriptors for this compound, new derivatives can be designed. For instance, modifying the substituents on the benzene ring or the N-alkyl groups of the sulfonamide could optimize its biological profile. These predictive models can help prioritize which novel compounds to synthesize and test, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of the stability of ligand-protein complexes and the conformational behavior of molecules in different environments. researchgate.netnih.gov

Assessment of Ligand-Protein Complex Stability and Dynamics

MD simulations are a powerful tool to study the dynamic interactions between a ligand like this compound and its potential protein target. nih.gov By placing the docked ligand-protein complex in a simulated physiological environment, the stability of the interactions can be observed over time. researchgate.net Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and the protein's binding site residues over the simulation time indicates a stable complex. researchgate.net Fluctuations can suggest conformational changes or ligand dissociation. researchgate.net

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein provides insight into the specificity and strength of the interaction.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

Table 2: Illustrative MD Simulation Data for a Hypothetical this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Intermolecular Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2-4 |

| 20 | 1.3 | 1.6 | 2-3 |

| 30 | 1.2 | 1.5 | 3-4 |

| 40 | 1.4 | 1.7 | 2-3 |

| 50 | 1.3 | 1.6 | 2-4 |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Profiles

Various computational models are used to predict the drug-likeness and ADMET properties of molecules like this compound. One of the most common is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. nih.govacs.org

Table 3: Predicted ADMET Properties and Drug-Likeness for this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | Likely to have good oral bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | High | Expected to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | May have central nervous system effects. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Risk of drug-drug interactions. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low risk | Reduced likelihood of cardiotoxicity. nih.gov |

| Ames Mutagenicity | Possible mutagenicity due to the nitroaromatic group | May require experimental testing to confirm genotoxicity. |

The "drug-likeness" of this compound can be visualized using a bioavailability radar, where the compound's properties are plotted against the optimal ranges for oral bioavailability. unime.it For this compound, the predicted properties generally fall within the desired ranges for size, polarity, lipophilicity, and solubility. unime.it

Toxicity Risk Assessment

A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific computational or experimental toxicity risk assessment studies for this compound. While computational methods are frequently employed to predict the toxicological profiles of chemical compounds, no such dedicated in silico studies for this compound have been published.

General toxicological data is available for some related nitrobenzenesulfonamide derivatives. For instance, studies on compounds such as N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride have been conducted to evaluate their potential as hypoxic cell selective cytotoxic agents. nih.gov However, the structural and functional group differences between these analogues and this compound are significant enough that direct extrapolation of toxicity data is not scientifically valid. The presence and position of the nitro group, as well as the nature of the substituents on the sulfonamide nitrogen, play a crucial role in determining the molecule's biological activity and toxic potential. Without specific studies on this compound, any discussion of its toxicity profile would be speculative.

Semi-Empirical Methods for Reactivity and Polymerization Studies

Semi-empirical methods in computational chemistry provide a faster alternative to ab initio calculations for predicting molecular properties, including reactivity. These methods utilize a simplified form of the Schrödinger equation and incorporate experimental data to parameterize certain elements. Among the most common are Austin Model 1 (AM1) and Parametric Method 3 (PM3). uni-muenchen.dewikipedia.orgucsb.edu

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edu The primary distinction between AM1 and PM3 lies in their parameterization. AM1 parameters were derived from a smaller set of atomic data, whereas PM3 was parameterized to reproduce a wider range of molecular properties. ucsb.eduresearchgate.net Consequently, their performance can vary depending on the system being studied. For instance, PM3 is often better at modeling hydrogen bonds, but AM1 might be more reliable for other types of interactions. ucsb.edu More recent methods like PM6 are now generally considered superior to both AM1 and PM3 for many applications. researchgate.net

Table 1: Comparison of AM1 and PM3 Semi-Empirical Methods

| Feature | Austin Model 1 (AM1) | Parametric Method 3 (PM3) |

|---|---|---|

| Core Principle | Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de | Also based on the NDDO approximation, with the same fundamental equations as AM1. wikipedia.org |

| Parameterization | Parameters derived from spectroscopic measurements for a limited set of atoms. wikipedia.org | Parameters are treated as optimizable values to fit a larger set of molecular data. wikipedia.orgucsb.edu |

| Core Repulsion Function | Uses a variable number of Gaussian functions (one to four) per element. wikipedia.org | Employs two Gaussian functions for the core repulsion function. wikipedia.org |

| Strengths | Generally provides reasonable geometries for a wide range of organic molecules. | Often provides a better description of hydrogen bonds compared to AM1. ucsb.edu |

| Weaknesses | Can be less accurate for systems with significant hydrogen bonding. nih.gov | May overestimate the stability of certain conformations and has known issues with hypervalent compounds. uni-muenchen.de |

No specific studies employing semi-empirical methods to investigate the reactivity or polymerization potential of this compound have been reported. However, the general reactivity of the nitrobenzenesulfonamide functional group is well-documented in synthetic organic chemistry. The nitrobenzenesulfonamide group (nosyl group) is often used as a protecting group for amines. chem-station.com Its reactivity is characterized by the electron-withdrawing nature of the nitro group, which makes the sulfonamide proton acidic and facilitates N-alkylation. chem-station.com

A key feature of nitrobenzenesulfonamides is their susceptibility to cleavage under mild conditions via nucleophilic aromatic substitution. chem-station.com Thiolates, for example, can act as nucleophiles, attacking the nitro-substituted aromatic ring to form a Meisenheimer complex, which then leads to the release of the free amine. chem-station.com This known reactivity suggests that this compound would be stable under many conditions but could be reactive towards strong nucleophiles. There is no information in the searched literature to suggest that this compound readily undergoes polymerization.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

N,N-Diethyl-3-nitrobenzenesulfonamide is primarily utilized as a foundational building block for more complex chemical structures. Its role as a synthetic intermediate is well-established, particularly in the creation of molecules with specific functional properties like color or biological activity.

Azo dyes, which constitute about 70% of all synthetic dyes, are characterized by the vibrant colors produced by their nitrogen-nitrogen double bond (–N=N–) chromophore. nsf.govnih.gov The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline (B41778). nih.gov

This compound serves as a precursor to the necessary aromatic amine. The synthesis pathway involves the chemical reduction of the nitro group (–NO₂) to a primary amino group (–NH₂). This reaction is commonly achieved using reducing agents like hydrogen gas with a palladium-on-carbon catalyst or iron in the presence of hydrochloric acid. The resulting compound, N,N-diethyl-3-aminobenzenesulfonamide, can then be converted into a diazonium salt, which is subsequently used in coupling reactions to produce a variety of azo dyes. nsf.govnih.gov

Table 1: Synthetic Pathway to Azo Dye Intermediate

| Step | Reaction | Starting Material | Key Reagent(s) | Product | Purpose |

| 1 | Reduction | This compound | H₂/Pd-C or Fe/HCl | N,N-Diethyl-3-aminobenzenesulfonamide | Formation of the primary aromatic amine. |

| 2 | Diazotization | N,N-Diethyl-3-aminobenzenesulfonamide | NaNO₂ / aq. HCl (0-5 °C) | N,N-Diethyl-3-(diazenyl)benzenesulfonamide salt | Creation of the reactive diazonium salt intermediate. nih.govnih.gov |

| 3 | Azo Coupling | N,N-Diethyl-3-(diazenyl)benzenesulfonamide salt | Phenols or anilines | Azo Dye | Formation of the final azo compound. nsf.gov |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental building blocks in organic synthesis and are prevalent in pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comsrdorganics.com this compound is classified as a valuable building block for creating these structures. calpaclab.com Its functional groups can be manipulated to facilitate the cyclization reactions necessary to form heterocyclic rings. The transformation of the nitro group into an amine is often the first step, creating a nucleophilic site that can participate in ring-forming reactions.

Strategies for the Construction of Diverse Heterocyclic Scaffolds

The true synthetic utility of this compound is demonstrated in its use to construct varied and complex heterocyclic frameworks. By leveraging its functional groups, chemists can devise strategies to build rings of different sizes and compositions.

Benzothiadiazepine derivatives and related structures like benzo[e] unb.cathiazin-4-ones are important heterocyclic scaffolds. nih.govnih.gov The synthesis of these structures often relies on precursors containing ortho-substituted functional groups on a benzene (B151609) ring, such as 2-mercaptobenzamides. nih.gov While direct synthesis from this compound is not prominently documented, a plausible synthetic route can be proposed based on established chemical transformations.

This strategy would begin with the reduction of this compound to N,N-diethyl-3-aminobenzenesulfonamide. Subsequent chemical steps would be required to introduce a suitable functional group (such as a carboxyl or thiol group) at the ortho position to the amine. This newly formed ortho-substituted aniline could then undergo intramolecular cyclization to form the desired benzothiadiazepine or related heterocyclic ring system.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that are of significant interest in medicinal chemistry. nih.govnih.gov The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazoles. mdpi.comorganic-chemistry.org

This compound is an excellent starting material for preparing the necessary aryl azide (B81097) component for this reaction. The synthetic sequence is as follows:

Reduction: The nitro group of the starting material is reduced to an amine, yielding N,N-diethyl-3-aminobenzenesulfonamide.

Diazotization: The resulting amine is treated with nitrous acid (generated from sodium nitrite (B80452) and an acid) to form a diazonium salt. nih.gov

Azide Substitution: The diazonium salt is then reacted with sodium azide to replace the diazonium group with an azido (B1232118) (–N₃) group, yielding N,N-diethyl-3-azidobenzenesulfonamide.

Cycloaddition: This aryl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to construct the 1,2,3-triazole ring with high regioselectivity. nih.govmdpi.com

Table 2: Proposed Synthesis of a 1,2,3-Triazole Derivative

| Step | Reaction Type | Intermediate Product | Purpose |

| 1 | Reduction of Nitro Group | N,N-Diethyl-3-aminobenzenesulfonamide | Generate the primary amine. |

| 2 | Diazotization & Azide Substitution | N,N-Diethyl-3-azidobenzenesulfonamide | Form the aryl azide precursor. |

| 3 | Cu(I)-Catalyzed Cycloaddition | 1-Aryl-Substituted 1,2,3-Triazole | Construct the heterocyclic triazole ring. organic-chemistry.orgmdpi.com |

Polymer Synthesis and Material Science Applications

The application of this compound extends into the realm of material science, primarily through its derivatives. While the compound itself is not typically used as a monomer, its transformed versions can be incorporated into polymer backbones or used as functional additives.

For instance, the derived N,N-diethyl-3-aminobenzenesulfonamide can be used to synthesize polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. Furthermore, the amino group can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or vinyl moiety, allowing it to be integrated into polymers via radical polymerization. Additionally, the azo dyes synthesized from this compound can be used as colorants for various polymers and textiles, a significant industrial application. nih.gov

Utilization as an Activating Group in Poly(aryl ether sulfonamide) Synthesis

The synthesis of poly(aryl ether sulfonamide)s (PAES) often proceeds via a nucleophilic aromatic substitution (NAS) mechanism. In this type of polymerization, an electron-withdrawing group, known as an activating group, is required on the aromatic ring of one of the monomers to facilitate the displacement of a leaving group (typically a halide) by a phenoxide nucleophile. The activating group polarizes the carbon-leaving group bond, making the aromatic ring susceptible to nucleophilic attack.

While direct polymerization of this compound itself is not the primary route, its structural motifs are highly relevant. Research has demonstrated the efficacy of the N,N-dialkylsulfonamide group as a meta-activating group in the synthesis of poly(arylene ether)s. researchgate.netresearchgate.net For instance, a monomer structurally analogous to the compound of interest, N,N-diethyl-3,5-difluorobenzene sulfonamide, has been successfully polymerized with various bisphenols. researchgate.net In this case, the diethylsulfonamide group, positioned meta to the two fluorine leaving groups, provides sufficient activation for the polycondensation to proceed and yield high molecular weight polymers. researchgate.netresearchgate.net

The reactivity of such monomers is confirmed through model reactions and spectroscopic analysis, which show that the electron-withdrawing nature of the sulfonamide group is adequate to activate the aryl fluorides for substitution by phenoxide nucleophiles. researchgate.netacs.org The nitro group, as seen in this compound, is an even more potent activating group for nucleophilic aromatic substitution reactions. masterorganicchemistry.com Its strong electron-withdrawing capacity would significantly enhance the reactivity of an appropriately substituted monomer towards polymerization.

The resulting poly(aryl ether sulfonamide)s, synthesized using sulfonamide-activated monomers, exhibit a range of desirable thermal properties. These high molecular weight polymers typically show moderate to high glass transition temperatures (Tg) and good thermal stability. researchgate.netacs.org

Table 1: Thermal Properties of Poly(aryl ether sulfonamide)s from Sulfonamide-Activated Monomers This table is generated based on data for polymers synthesized from analogous N,N-dialkyl-difluorobenzene sulfonamide monomers.

| Co-monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (in N₂) |

|---|---|---|

| Bisphenol A | 163-199 °C | 398-442 °C |

| 4,4′-Biphenol | 163-199 °C | 398-442 °C |

| Bisphenol AF | 163-199 °C | 398-442 °C |

| Hydroquinone | 163-199 °C | 398-442 °C |

| 4,4′-Dihydroxydiphenyl ether | 72–142 °C | 366 to 385 °C |

Design of Functional Polymers with Tailored Properties

A significant advantage of using monomers like N,N-diethyl-3,5-difluorobenzene sulfonamide in polymerization is that the activating group becomes a pendant moiety on the final polymer chain. researchgate.net This pendant group provides a reactive handle for post-polymerization modification, allowing for the design of functional polymers with properties tailored for specific applications without altering the polymer backbone. researchgate.net

The pendant N,N-diethylsulfonamide group can be chemically modified to introduce a variety of other functional groups. This functionalization can be used to fine-tune key polymer characteristics such as:

Solubility: Modifying the pendant group can alter the polymer's interaction with different solvents.

Glass Transition Temperature (Tg): The introduction of bulky or polar side groups can raise or lower the Tg, affecting the material's service temperature.

Adhesion: Functional groups can be introduced to improve adhesion to other materials.

Chelating Ability: The incorporation of specific functionalities can impart the ability to bind with metal ions, creating materials useful for separation or sensing applications.

For example, a series of poly(arylene ether)s with pendant diethyl sulfonamide groups have been synthesized, demonstrating that the properties can be controlled by the choice of the bisphenol co-monomer. researchgate.net These polymers exhibited moderate thermal stability, with 5% weight loss temperatures ranging from 366 to 385 °C, but had relatively low glass transition temperatures between 72–142 °C, a property that could be desirable for applications requiring greater flexibility. researchgate.net The ability to systematically vary the polymer structure and thus its properties underscores the utility of this synthetic approach for creating advanced, functional materials.

Table 2: Properties of Functional Poly(arylene ether)s with Pendant Diethyl Sulfonamide Groups Data based on polymers synthesized from N,N-diethyl-3,5-difluorobenzene sulfonamide and various bisphenols.

| Bisphenol Co-monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature |

|---|---|---|

| Bisphenol A | 72–142 °C | 366–385 °C |

| Bisphenol AF | 72–142 °C | 366–385 °C |

| 4,4′-Biphenol | 72–142 °C | 366–385 °C |

| Hydroquinone | 72–142 °C | 366–385 °C |

| Resorcinol | 72–142 °C | 366–385 °C |

| 4,4′-Dihydroxydiphenyl ether | 72–142 °C | 366–385 °C |

Medicinal Chemistry Research Perspectives

Anti-inflammatory Effects

Future research may shed light on the potential medicinal chemistry applications of N,N-Diethyl-3-nitrobenzenesulfonamide.

Structural Analogies to Known Anti-inflammatory Agents

The benzenesulfonamide (B165840) scaffold is a core structure in several known anti-inflammatory drugs, which act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. However, a detailed search of scientific databases and medicinal chemistry literature did not yield any studies that have synthesized or evaluated this compound for its anti-inflammatory properties. Consequently, there is no available data to draw analogies between this specific compound and established anti-inflammatory agents.

Cardiovascular Modulation

The potential for benzenesulfonamide derivatives to act as cardiovascular modulators is an area of interest in medicinal chemistry. This includes their potential to influence ion channels and vascular resistance.

Calcium Channel Inhibition and Influence on Coronary Resistance

Calcium channel blockers are a critical class of drugs for managing cardiovascular conditions, and some sulfonamide-containing molecules have been explored for such activities. Nevertheless, there are no published studies that have investigated the effects of this compound on calcium channels or its influence on coronary resistance. As a result, no data tables on its inhibitory concentrations (IC₅₀) or its effects on coronary blood flow can be presented.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic compounds. The sulfonamide group, in particular, is a well-known pharmacophore for targeting certain enzymes.

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes. While various classes of compounds have been screened for these activities, there is no scientific literature available that reports on the testing of this compound as an inhibitor of these glycosidases.

Potential as Carbonic Anhydrase Inhibitors

The sulfonamide moiety is the classic zinc-binding group found in most carbonic anhydrase inhibitors. These inhibitors have therapeutic applications in conditions like glaucoma and epilepsy. Despite the presence of the sulfonamide group in this compound, no research has been published detailing its inhibitory activity against any of the carbonic anhydrase isoforms. Therefore, no comparative data on its inhibition constants (Kᵢ) against different isoforms is available.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Such studies involve systematically modifying the chemical structure and evaluating the impact on its therapeutic effects. For this compound, the absence of any primary biological activity data means that no SAR studies have been conducted. There is no information on how modifications to the diethylamino group, the nitro substituent, or the benzene (B151609) ring would affect its potential biological activities.

Impact of N,N-Dialkylation on Biological Target Interactions and Permeability

The presence of two ethyl groups on the sulfonamide nitrogen, a defining feature of this compound, significantly influences its physicochemical properties, which in turn dictate its interactions with biological targets and its ability to permeate cellular membranes. The N,N-dialkylation of sulfonamides introduces a tertiary nitrogen center, which has several key consequences.

Firstly, the ethyl groups contribute to the lipophilicity of the molecule. Increased lipophilicity can enhance the compound's ability to cross lipid-rich biological membranes, such as the cell membrane, via passive diffusion. This is a critical factor for reaching intracellular targets. However, an optimal balance of lipophilicity and hydrophilicity is crucial, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in various proteins. In a series of α-tolylsulfonamides, the introduction of an N,N-diethylamido moiety was shown to enhance activity against E. coli, a synergistic effect attributed to the electron-donating nature of the alkyl groups. nih.gov

Secondly, the steric bulk of the diethyl groups can play a pivotal role in target binding. Depending on the topology of the target's binding site, these groups can either be advantageous, fitting into specific hydrophobic pockets and increasing binding affinity, or detrimental, causing steric hindrance that prevents optimal interaction. For example, in the design of asymmetric N,N-dialkyl-3,5-dichlorobenzamides with phytotoxic activity, the size and branching of the N-alkyl groups were critical for activity. scbt.com

The N,N-dialkylation also removes the acidic proton typically found on primary and secondary sulfonamides. This has a profound effect on the molecule's hydrogen bonding capacity. While it can no longer act as a hydrogen bond donor at the sulfonamide nitrogen, the oxygen atoms of the sulfonyl group remain potent hydrogen bond acceptors. This alteration in hydrogen bonding potential can dramatically change the way the molecule docks into a protein's active site.